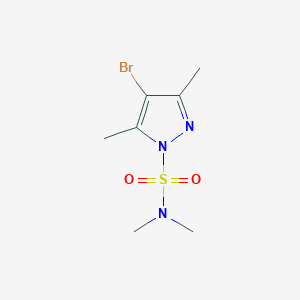

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide

Description

Properties

IUPAC Name |

4-bromo-N,N,3,5-tetramethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN3O2S/c1-5-7(8)6(2)11(9-5)14(12,13)10(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFDAZYSNHEHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)N(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Bromination Optimization

The highest yield (57%) is achieved using n-BuLi in THF, as confirmed by ¹H NMR analysis of the product, 3,5-dimethyl-4-bromo-1H-pyrazole.

Sulfonylation to Form Pyrazole-1-Sulfonyl Chloride

Sulfonylation of 3,5-dimethyl-4-bromo-1H-pyrazole is performed using chlorosulfonic acid and thionyl chloride in chloroform under nitrogen. The reaction proceeds via electrophilic substitution at the pyrazole’s 1-position, facilitated by the electron-withdrawing bromine at position 4.

Reaction Conditions:

-

Chlorosulfonic acid : 166.7 g (1430 mmol) in 175 mL chloroform

-

Thionyl chloride : 40.8 g (343.2 mmol) added at 60°C

-

Time : 12 hours at 60°C

The sulfonyl chloride intermediate is characterized by FT-IR peaks at 1145 cm⁻¹ (SO₂ asymmetric stretch) and 691 cm⁻¹ (C–S vibration).

Amination with Dimethylamine

The final step involves coupling the sulfonyl chloride with dimethylamine to form the N,N-dimethyl sulfonamide. Optimized conditions from pyrazole-4-sulfonamide syntheses are adapted:

Reaction Protocol:

-

Solvent : Dichloromethane (DCM, 10 vol)

-

Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Amine : Dimethylamine (1.05 equiv)

-

Time : 16 hours at 25–30°C

-

Purification : Column chromatography (ethyl acetate/heptane)

Table 2: Amination Yield Optimization

DIPEA in DCM affords the highest yield (71%) due to its superior ability to scavenge HCl, preventing side reactions.

Structural Characterization

The final product, 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide, is confirmed via:

-

¹H NMR (CDCl₃) : δ 3.74 ppm (s, 3H, N–CH₃), 2.37 ppm (s, 6H, N,N–(CH₃)₂), 7.83 ppm (s, 1H, pyrazole-H)

-

HRMS : [M+H]⁺ calcd. for C₈H₁₂BrN₃O₂S: 316.98, found: 316.97

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : Competing bromination at positions 2 or 5 is minimized by using low-temperature lithiation.

-

Sulfonyl Chloride Stability : Rapid workup and drying over Na₂SO₄ prevent hydrolysis to the sulfonic acid.

-

Amine Reactivity : Excess dimethylamine (1.05 equiv) ensures complete conversion of the sulfonyl chloride.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts such as palladium or copper.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Catalysts like palladium or copper, along with ligands such as triphenylphosphine, are commonly used in coupling reactions.

Major Products

Substitution Reactions: Products include various substituted pyrazole derivatives.

Oxidation and Reduction Reactions: Products include different sulfonyl derivatives.

Coupling Reactions: Products include biaryl or alkyl-aryl compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as substitution, oxidation-reduction, and coupling reactions.

Biology

- Enzyme Inhibition Studies : This compound is significant in biological research for studying enzyme inhibition and protein-ligand interactions. Its structure allows it to form stable complexes with biological molecules, making it valuable for exploring mechanisms of action in drug design .

- Antiproliferative Activity : Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit antiproliferative activity against certain cancer cell lines. For instance, compounds derived from pyrazole-4-sulfonamide have shown promise in inhibiting cell growth without significant cytotoxicity .

Industrial Applications

- Specialty Chemicals Production : The compound is also utilized in the production of specialty chemicals that require specific properties. Its unique structure allows for modifications that can tailor chemical properties for industrial applications.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be substituted with nucleophiles like amines or thiols |

| Oxidation/Reduction | The sulfonamide group can undergo oxidation/reduction reactions |

| Coupling Reactions | Can couple with aryl or alkyl halides using catalysts (e.g., palladium) |

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antiproliferative | TBD | |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide | Anticancer | TBD | |

| 4-substituted pyridine-3-sulfonamide derivatives | Antifungal | TBD |

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various pyrazole derivatives on U937 cells. The results indicated that certain derivatives exhibited significant inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use. The study highlighted the potential of these compounds in cancer treatment protocols .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of pyrazole sulfonamides demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This property is critical for drug development aimed at targeting metabolic diseases .

Mechanism of Action

The mechanism of action of 4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfonamide groups play a crucial role in binding to the active sites of enzymes, leading to inhibition or modulation of their activity . The compound can also interact with cellular pathways, affecting various biochemical processes and cellular functions .

Comparison with Similar Compounds

Key Observations:

- Bromine Position : The target compound’s bromine is on the pyrazole ring, whereas analogs like Compound 11 and 15 place bromine on a benzene ring. This difference impacts electronic properties (e.g., dipole moment) and steric interactions in biological targets .

- Sulfonamide Linkage: The N,N-dimethyl group on the sulfonamide of the target compound may enhance lipophilicity compared to non-methylated analogs (e.g., Compound 19) .

- Synthetic Efficiency : Yields for benzenesulfonamide derivatives (79% for Compound 11) exceed those for pyrazole-linked sulfonamides (60% for Compound 19), likely due to steric hindrance in the latter .

Spectroscopic and Physicochemical Properties

- 1H NMR :

- Aromatic Protons : Bromine on the pyrazole (target compound) would deshield adjacent protons, shifting signals upfield compared to benzene-brominated analogs (e.g., Compound 11’s Ar-H at δ 7.56–7.79) .

- Methyl Groups : N,N-dimethyl groups on the sulfonamide (target compound) would resonate near δ 3.0–3.5 ppm, similar to Compound 11’s N-CH3 at δ 3.56 .

- HRMS : The target compound’s molecular ion ([M+H]+) is estimated at ~352.0, slightly higher than Compound 11’s 344.0059 due to additional methyl groups .

Biological Activity

4-bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a bromine atom and a sulfonamide group, which are vital for its biological interactions and pharmacological properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C₇H₁₂BrN₃O₂S

- Molar Mass : 282.16 g/mol

The presence of the bromine atom enhances reactivity, while the sulfonamide group is known for its role in various biological functions. Pyrazoles are recognized for their pharmacological properties, making them significant in drug development.

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : The compound has been studied for its potential antibacterial and antifungal properties.

- Anticancer Properties : It has shown promise as an enzyme inhibitor and in receptor binding studies, making it a candidate for cancer treatment.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties due to its structural characteristics.

The mechanism of action involves the compound's interaction with specific molecular targets. The bromine and sulfonamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stability and reactivity provided by the pyrazole ring are essential for these interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of Pyrazole Derivative : A common method includes the reaction of 4-bromo-3-methylpyrazole with dimethylamine sulfonyl chloride.

- Reaction Conditions : Sodium hydride is often used as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions.

Table 1: Comparison of Related Compounds

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-1H-pyrazole | Lacks the dimethylsulfonamide group |

| N,N-Dimethyl-1H-pyrazole-1-sulfonamide | Lacks the bromine atom |

| 3-Methyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide | Different methyl substitution pattern |

Case Studies and Research Findings

Recent studies have focused on the antiproliferative activity of pyrazole derivatives. For instance:

- A study evaluated new pyrazole-4-sulfonamide derivatives against U937 cells using the CellTiter-Glo Luminescent cell viability assay. Results indicated that while some derivatives exhibited significant activity, others did not show cytotoxic effects .

Table 2: Antiproliferative Activity Summary

| Compound | IC50 (µM) | Observations |

|---|---|---|

| Pyrazole Derivative A | 15.8 | Moderate activity |

| Pyrazole Derivative B | >50 | No significant cytotoxicity |

| This compound | TBD | Further investigation needed |

Applications

This compound has various applications across different fields:

- Medicinal Chemistry : Investigated for its role in drug development targeting specific enzymes.

- Industrial Chemistry : Used as a building block for synthesizing more complex molecules.

Q & A

Basic Research Question

- 1H NMR : Peaks at δ 9.21 (s, 1H, NH), 7.79–7.56 (aromatic protons), and 1.61–3.56 ppm (methyl groups) confirm substitution patterns and purity. The absence of extraneous peaks indicates successful purification .

- HRMS : A calculated [M+H]+ of 344.0063 matches the observed 344.0059, validating molecular formula (C₁₂H₁₅BrN₃O₂S) .

What advanced statistical methods are recommended for optimizing reaction parameters in sulfonamide synthesis?

Advanced Research Question

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, can systematically optimize variables like temperature, solvent volume, and reagent ratios. For instance:

- Central Composite Design : Evaluates non-linear relationships between variables.

- Taguchi Methods : Identifies robust conditions for scale-up.

These approaches reduce experimental runs while maximizing yield and purity, as demonstrated in chemical process optimization studies .

How can computational chemistry guide the design of derivatives with enhanced biological activity?

Advanced Research Question

- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable modifications (e.g., substituting bromine with other halogens) .

- Molecular Docking : Screens derivatives against target proteins (e.g., Trypanosoma brucei N-myristoyltransferase) to prioritize synthesis .

- ADMET Prediction : Assesses pharmacokinetic properties (absorption, toxicity) early in development .

How can researchers resolve contradictions in spectroscopic data across different synthetic batches?

Advanced Research Question

- Comparative Analysis : Cross-validate NMR and HRMS results with literature (e.g., δ 1.82 ppm for methyl groups in DMSO-d₆ vs. alternative solvents).

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted amine or sulfonyl chloride).

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist.

What methodologies are effective for studying structure-activity relationships (SAR) in brominated pyrazole sulfonamides?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replacing bromine with chlorine or methyl groups) and test bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide moiety, bromine position) using 3D-QSAR models .

- Kinetic Studies : Measure enzyme inhibition constants (Ki) to correlate substituent effects with potency .

What safety protocols are critical when handling brominated pyrazole intermediates?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with reactive intermediates (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole) .

- Waste Disposal : Quench residual brominated compounds with sodium thiosulfate to prevent environmental release .

How can researchers integrate computational and experimental data to accelerate reaction discovery?

Advanced Research Question

- Hybrid Workflows : Combine density functional theory (DFT) calculations with high-throughput screening to identify optimal conditions (e.g., solvent, catalyst) .

- Machine Learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict new synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.